![molecular formula C21H25N3O2 B2540219 N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide CAS No. 803610-67-5](/img/structure/B2540219.png)
N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide” is classified as a novel opioid of the benzimidazole sub-class . It is structurally dissimilar from fentanyl .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The compound was analyzed by X-ray crystallography as well as gas and liquid chromatography combined with mass spectrometry . Spectroscopic techniques have also been used, such as nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopies .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray crystallography . The compound has also been characterized using gas and liquid chromatography combined with mass spectrometry .Wirkmechanismus
Target of Action
N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide, also known as N,N-diethyl-2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide, belongs to the series of 2-benzylbenzimidazole opioid compounds . The primary targets of this compound are the µ-opioid receptors .
Mode of Action
This compound acts as a potent µ-opioid agonist . It binds to the µ-opioid receptors, triggering a series of biochemical reactions that lead to the compound’s effects . The effects of this compound have been shown to be reversed by an opioid antagonist .
Biochemical Pathways
Upon binding to the µ-opioid receptors, this compound initiates a cascade of events that lead to its analgesic effects . .
Pharmacokinetics
It is known that the compound is used intranasally and by intravenous injection , suggesting that it has good bioavailability through these routes
Result of Action
As a potent µ-opioid agonist, this compound produces analgesia and typical opioid adverse effects, including sedation, respiratory depression, nausea, and vomiting . It is also expected to produce dependence similarly to other opioids .
Action Environment
The action, efficacy, and stability of N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide can be influenced by various environmental factors. For instance, the presence of other opioids or benzodiazepines can potentiate its effects . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and light exposure.
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-4-23(5-2)21(25)15-24-19-9-7-6-8-18(19)22-20(24)14-16-10-12-17(26-3)13-11-16/h6-13H,4-5,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSSFZMCXPDXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.